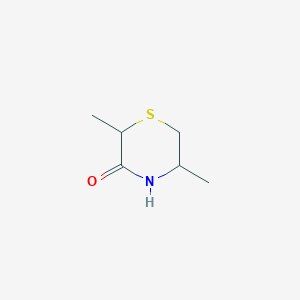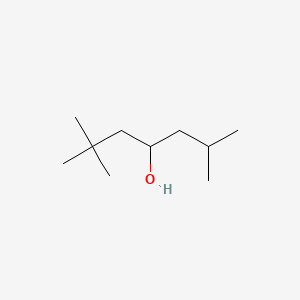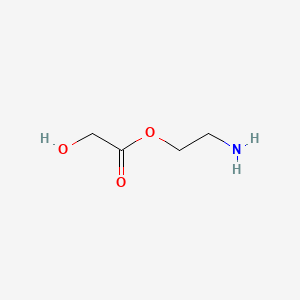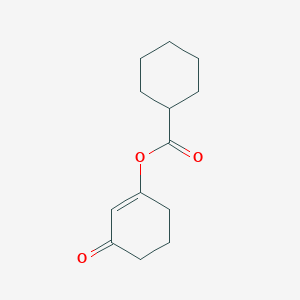![molecular formula C13H13N3O2S B14469949 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester CAS No. 67618-38-6](/img/structure/B14469949.png)
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester typically involves the reaction of thiazole derivatives with hydrazine and benzaldehyde under specific conditions. One common method involves the condensation of ethyl 4-thiazolecarboxylate with phenylmethylenehydrazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the hydrazino and phenylmethylene groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to the inhibition of cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-thiazolecarboxylate
- Thiazole-4-carboxylic acid ethyl ester
- Ethyl 2-aminothiazole-4-carboxylate
Uniqueness
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a phenylmethylenehydrazino group makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
67618-38-6 |
|---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
ethyl 2-(2-benzylidenehydrazinyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O2S/c1-2-18-12(17)11-9-19-13(15-11)16-14-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
URTPDUKFJHDSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)






![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)



